Magnesium dalapon

CAS No.: 29110-22-3

Cat. No.: VC1580033

Molecular Formula: C6H6Cl4MgO4

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29110-22-3 |

|---|---|

| Molecular Formula | C6H6Cl4MgO4 |

| Molecular Weight | 308.2 g/mol |

| IUPAC Name | magnesium;2,2-dichloropropanoate |

| Standard InChI | InChI=1S/2C3H4Cl2O2.Mg/c2*1-3(4,5)2(6)7;/h2*1H3,(H,6,7);/q;;+2/p-2 |

| Standard InChI Key | QPPXJFBMSFYKMM-UHFFFAOYSA-L |

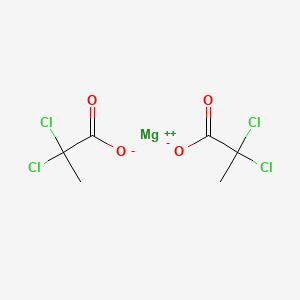

| SMILES | CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

| Canonical SMILES | CC(C(=O)[O-])(Cl)Cl.CC(C(=O)[O-])(Cl)Cl.[Mg+2] |

Introduction

Chemical Identity and Structure

Magnesium dalapon is chemically identified as magnesium bis(2,2-dichloropropanoate), a specific salt formulation of dalapon (2,2-dichloropropionic acid). It belongs to the organochloride and carboxylic acid herbicide chemical classes . The compound features a magnesium cation paired with two dalapon anions, creating a stable salt form with distinct chemical properties that influence its agricultural applications and environmental behavior.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Name | Magnesium bis(2,2-dichloropropanoate) |

| CAS Registry Number | 29110-22-3 |

| Molecular Formula | C₆H₆Cl₄MgO₄ |

| Molecular Weight | 308.2 g/mol |

| Chemical Class | Organochloride herbicide; Carboxylic acid herbicide |

| Mode of Action | Inhibition of lipid synthesis |

| Physical State | Salt formulation (specific appearance not detailed) |

| Water Solubility | High (specific value not provided) |

| InChI | InChI=1S/2C3H4Cl2O2.Mg/c21-3(4,5)2(6)7;/h21H3,(H,6,7);/q;;+2/p-2 |

The physical and chemical properties of magnesium dalapon directly influence its effectiveness as an herbicide, environmental persistence, and potential toxicity . Its high water solubility in particular affects both its application methods and environmental movement after application.

Mechanism of Action and Biological Activity

Magnesium dalapon functions as a selective, systemic herbicide that plants absorb through both leaves and roots. The primary mechanism involves the inhibition of lipid synthesis in susceptible plant species . Once absorbed, the compound translocates throughout the plant, particularly to the roots, where it disrupts normal growth processes .

This mechanism makes magnesium dalapon particularly effective against various grasses including:

The selective nature of this herbicide allows for targeted control of grass species while minimizing impact on broadleaf plants when applied at recommended rates, making it suitable for use in diverse cropping systems.

Agricultural and Non-Agricultural Applications

Crop Applications

Magnesium dalapon has been utilized across a range of agricultural settings. Major food crop applications include:

-

Sugarcane and sugar beets (principal crop uses)

-

Various fruit trees

-

Potatoes and carrots

-

Asparagus

-

Alfalfa and flax

-

Citrus orchards

In the western United States, dalapon has been extensively used to control problematic grass species in various agricultural settings . Its application timing may be either pre-emergence (before target plants emerge) or post-emergence (after plants have emerged) .

Non-Crop Applications

Beyond agricultural settings, magnesium dalapon has found utility in:

-

Forestry management

-

Home gardening

-

Aquatic environments (controlling reed and sedge growth)

-

Rights of way (which accounted for approximately 89.9% of its use in California in 1984)

-

Railroad tracks

-

Drainage ditches

This versatility across both agricultural and non-agricultural sectors has contributed to the compound's historical importance in vegetation management strategies.

Environmental Fate and Behavior

Soil Dynamics

In soil environments, microbial degradation and leaching represent the primary environmental fate processes. Under conditions favorable for microbial activity, biodegradation typically proceeds at a faster rate than leaching . Without microbial action, degradation in soil occurs at significantly slower rates.

Toxicological Profile

Ecological Toxicity

Environmental toxicity assessments indicate:

-

Moderate toxicity to most aquatic organisms

-

Moderate toxicity to honeybees

The compound's high water solubility and environmental mobility potentially increase exposure risk for aquatic organisms, although rapid clearance through microbial degradation may mitigate these concerns under many environmental conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume